
Tert-butyl (1-(tert-butyl)-2-oxopyrrolidin-3-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-tert-Butyl (1-(tert-butyl)-2-oxopyrrolidin-3-yl)carbamate is a compound that belongs to the class of carbamates. Carbamates are organic compounds that are formally derived from carbamic acid. This particular compound is often used as a protecting group for amines in organic synthesis due to its stability and ease of removal under mild conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl (1-(tert-butyl)-2-oxopyrrolidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrrolidine derivative. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) as a reagent to protect the amine group. The reaction is usually carried out in the presence of a base such as triethylamine and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors is also common to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-tert-Butyl (1-(tert-butyl)-2-oxopyrrolidin-3-yl)carbamate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions typically involve nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamate derivatives, while reduction will produce the corresponding amine .
Applications De Recherche Scientifique
(S)-tert-Butyl (1-(tert-butyl)-2-oxopyrrolidin-3-yl)carbamate has several applications in scientific research:
Mécanisme D'action
The mechanism by which (S)-tert-Butyl (1-(tert-butyl)-2-oxopyrrolidin-3-yl)carbamate exerts its effects involves the formation of a stable carbamate linkage. This linkage protects the amine group from unwanted reactions during synthesis. The compound can be deprotected under acidic conditions, releasing the free amine and allowing further chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl carbamate: Another common protecting group for amines.
Carboxybenzyl (CBz) carbamate: Used for protecting amines and can be removed by catalytic hydrogenation.
Fluorenylmethoxycarbonyl (FMoc) carbamate: Used in peptide synthesis and can be removed under basic conditions.
Uniqueness
(S)-tert-Butyl (1-(tert-butyl)-2-oxopyrrolidin-3-yl)carbamate is unique due to its high stability and ease of removal under mild conditions. This makes it particularly useful in complex synthetic routes where multiple protecting groups are required .
Propriétés
Formule moléculaire |
C13H24N2O3 |
|---|---|
Poids moléculaire |
256.34 g/mol |
Nom IUPAC |
tert-butyl N-(1-tert-butyl-2-oxopyrrolidin-3-yl)carbamate |
InChI |
InChI=1S/C13H24N2O3/c1-12(2,3)15-8-7-9(10(15)16)14-11(17)18-13(4,5)6/h9H,7-8H2,1-6H3,(H,14,17) |
Clé InChI |
UBKHJGXLRSJQML-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N1CCC(C1=O)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyridine, 2-[2-(2-bromo-5-methoxyphenyl)-4-oxazolyl]-](/img/structure/B13939426.png)
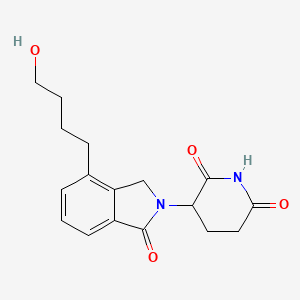
![2-Benzo[1,3]dioxol-5-yl-1-(3-hydroxy-piperidin-1-yl)-ethanone](/img/structure/B13939435.png)
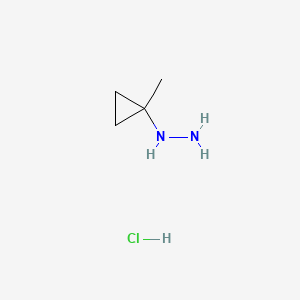
![Tert-butyl 3,5-bis[(4-fluorophenyl)methylidene]-4-oxopiperidine-1-carboxylate](/img/structure/B13939444.png)

![2-(Chloroamino)-3-[2-(chloroamino)-3-formyl-benzoyl]benzaldehyde](/img/structure/B13939454.png)
![3,5-Diiodo-2-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid](/img/structure/B13939456.png)
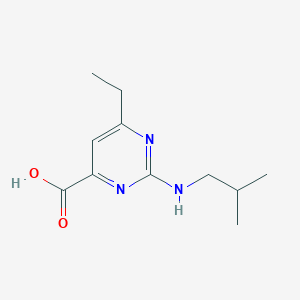
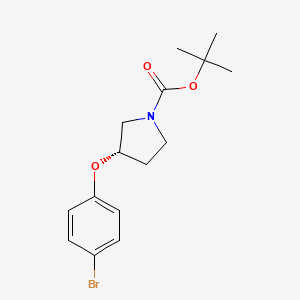
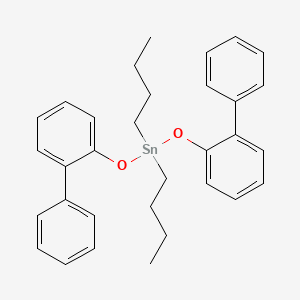
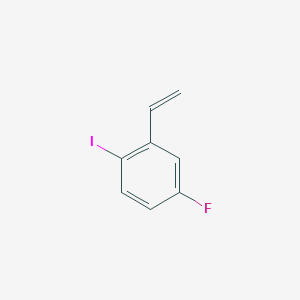
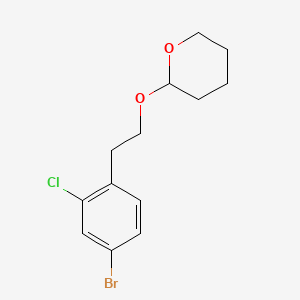
![2-[2-(Propan-2-yl)anilino]pyridine-3-carboxylic acid](/img/structure/B13939496.png)
